

2-Acetylpiriperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Piperidin-2-yl)ethanone

Cat. No.: B1268322

[Get Quote](#)

2-Acetylpiriperidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetylpiriperidine, a heterocyclic compound with significant potential in synthetic chemistry and various industrial applications. This document consolidates key chemical data, explores its formation, and discusses the broader context of the biological activities of piperidine derivatives.

Core Chemical Data

The fundamental chemical properties of 2-Acetylpiriperidine are summarized below.

Property	Value	Reference
CAS Number	97073-22-8	[1]
Molecular Formula	C ₇ H ₁₃ NO	[1]
Molecular Weight	127.1842 g/mol	[1]
IUPAC Name	1-(piperidin-2-yl)ethan-1-one	

Synthesis and Formation

2-Acetyl piperidine is notably formed as a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. Specifically, it has been identified as a product from the reaction of L-proline with reducing sugars.

Experimental Protocol: Formation via Maillard Reaction

While a detailed, standardized laboratory synthesis protocol for 2-Acetyl piperidine is not widely available in the public domain, its formation can be achieved by simulating the conditions of the Maillard reaction. The following is a generalized protocol based on the established understanding of this reaction:

Objective: To generate 2-Acetyl piperidine through the Maillard reaction of L-proline and a reducing sugar (e.g., glucose).

Materials:

- L-proline
- D-glucose (or other reducing sugar)
- Deionized water
- Phosphate buffer (to control pH)
- Reflux apparatus
- Heating mantle
- Extraction solvent (e.g., dichloromethane or ethyl acetate)
- Rotary evaporator
- Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

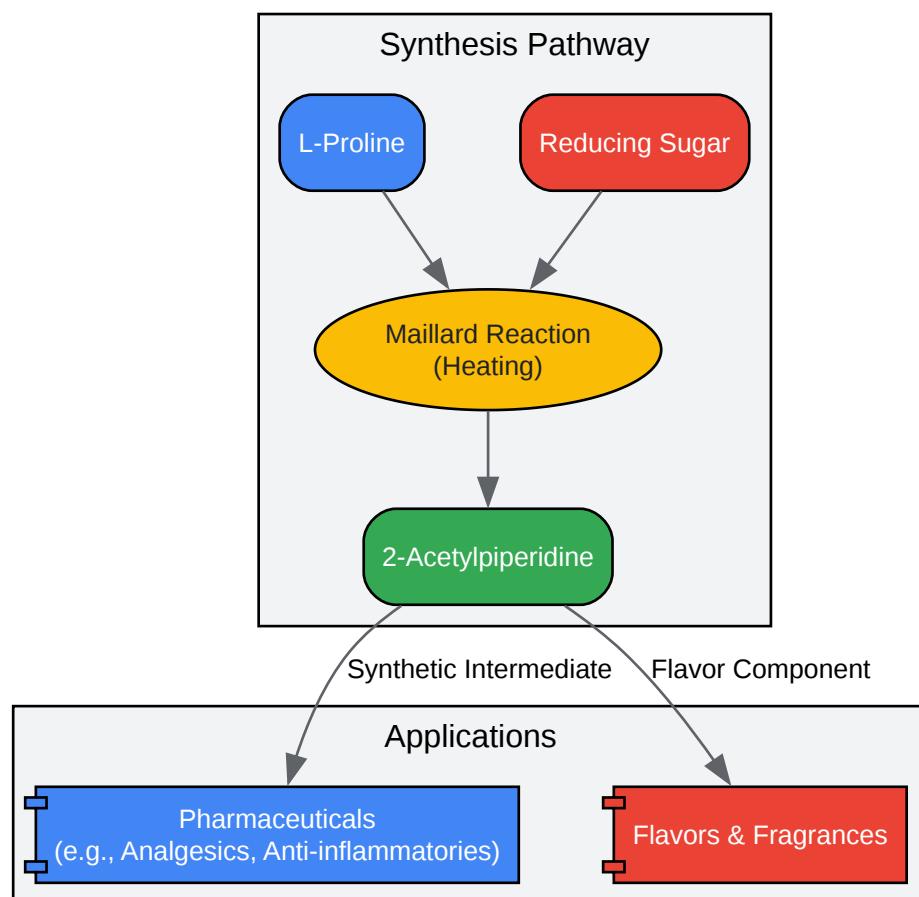
Methodology:

- Reaction Mixture Preparation: Prepare an aqueous solution of L-proline and D-glucose in a phosphate buffer. The molar ratio of the reactants and the pH of the buffer can be varied to optimize the yield of the target compound.
- Thermal Reaction: Transfer the solution to a round-bottom flask and set up a reflux apparatus. Heat the mixture using a heating mantle at a controlled temperature (typically above 100°C) for a specified period. The reaction time is a critical parameter and can range from several minutes to hours.
- Extraction: After cooling the reaction mixture to room temperature, perform a liquid-liquid extraction using a suitable organic solvent to isolate the flavor compounds, including 2-Acetylpyridine.
- Concentration: Remove the solvent from the organic extract using a rotary evaporator to obtain a concentrated sample of the reaction products.
- Analysis: Analyze the concentrated extract by GC-MS to identify and quantify the presence of 2-Acetylpyridine.

Note: This is a generalized protocol. Optimization of parameters such as reactant concentrations, temperature, reaction time, and pH is necessary to maximize the yield of 2-Acetylpyridine.

Applications and Biological Context

2-Acetylpyridine serves as a versatile intermediate in synthetic chemistry.^[2] Its structural motif is of interest in the development of novel pharmaceuticals, particularly in the fields of analgesics and anti-inflammatory drugs.^[2] Furthermore, it is utilized in the flavor and fragrance industry to create specific aroma profiles.^[2]


While specific quantitative biological data for 2-Acetylpyridine is limited in publicly available literature, the broader class of piperidine derivatives exhibits a wide range of pharmacological activities.

Biological Activity of Piperidine Derivatives	Examples of Therapeutic Areas
Anticancer	Oncology
Antimicrobial	Infectious Diseases
Antiviral	Virology
Anti-inflammatory	Immunology, Rheumatology

It is important to note that the biological activity of a specific derivative is highly dependent on its substitution pattern. Further research is required to elucidate the specific biological profile of 2-Acetylpiriperidine.

Logical Workflow: 2-Acetylpiriperidine as a Synthetic Intermediate

The following diagram illustrates the role of 2-Acetylpiriperidine as a key building block in the synthesis of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway and applications of 2-Acetylpiriperidine.

Due to the limited specific information available in the public domain regarding detailed signaling pathways for 2-Acetylpiriperidine, this diagram provides a conceptual workflow of its formation and subsequent use as a synthetic precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(1-pyrrolidinyl)-3-pentanone [webbook.nist.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [2-Acetylpiriperidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268322#2-acetylpiriperidine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com